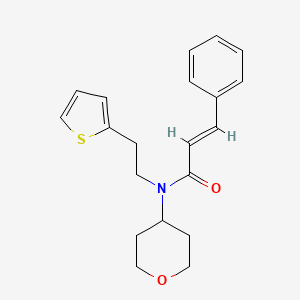

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-(oxan-4-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(18-11-14-23-15-12-18)13-10-19-7-4-16-24-19/h1-9,16,18H,10-15H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRZANTUWHAWLL-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide is a synthetic compound that belongs to the class of cinnamamide derivatives. This compound is characterized by its unique structural features, including a tetrahydro-2H-pyran ring and a thiophene moiety, which significantly contribute to its biological activity. The molecular formula for this compound is C₁₅H₁₇N₃O.

Structural Features and Implications

The structural components of this compound include:

- Tetrahydro-2H-pyran ring : This cyclic structure may enhance the compound's ability to interact with biological targets.

- Thiophene moiety : Known for its electronic properties, the thiophene group can influence the compound's reactivity and biological interactions.

These features are crucial in determining the compound's potential therapeutic applications, particularly in treating inflammatory diseases, oxidative stress-related conditions, and infections due to its expected antimicrobial properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : Compounds within this class have demonstrated significant antioxidant properties in various assays, such as DPPH and hydroxyl radical scavenging tests. The presence of both tetrahydro-pyran and thiophene groups may enhance these activities.

- Anti-inflammatory Properties : Cinnamamide derivatives are known for their anti-inflammatory effects. The structural modifications in this compound may lead to improved efficacy against inflammatory disorders.

- Antimicrobial Effects : Preliminary studies suggest that this compound could exhibit antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

The exact mechanism of action for this compound is yet to be fully elucidated. However, it is hypothesized that the compound interacts with various biological targets, such as enzymes or receptors involved in inflammation and oxidative stress pathways. Techniques like molecular docking simulations and in vitro assays are suggested to provide insights into its binding affinities and potential synergistic effects when combined with other therapeutic agents.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with related compounds can be useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydro-pyran, thiophene | Antioxidant, anti-inflammatory |

| Tranilast | Cinnamic acid derivative | Anti-inflammatory |

| Cinnamamide Derivatives | Various substitutions on cinnamic core | Variable (depends on substituents) |

| Thiophene-containing Compounds | Thiophene rings without tetrahydro-pyran | Variable (often electronic properties) |

This table highlights how the combination of structural elements in this compound may confer distinct biological activities compared to its analogs.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, particularly in the use of tetrahydro-2H-pyran-4-yl or thiophene substituents:

Key Structural Insights :

- The thiophene-ethyl group introduces sulfur-based electronic effects absent in pyran-only analogues, which may influence pharmacokinetics or target engagement .

- Dual pyran substituents (e.g., in ) increase steric bulk but may improve metabolic stability compared to mono-substituted derivatives .

Antibacterial Thiophene Derivatives :

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones () exhibit potent activity against Staphylococcus aureus (MIC: 0.5–2 µg/mL).

- 5-Nitrothiophene derivatives () show activity against multidrug-resistant strains via nitro group redox interactions, a mechanism distinct from the target’s cinnamamide-based structure .

Pharmacokinetic and Physicochemical Properties

- LogP : The target compound’s cinnamamide core and pyran group likely result in a moderate LogP (~3.5), balancing solubility and membrane permeability. This contrasts with 2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide (LogP ~1.8), which is more polar due to the chloro group .

- Metabolic Stability: Pyran-containing compounds (e.g., ) resist CYP450 oxidation better than non-cyclic ether analogues, suggesting improved half-life for the target molecule .

Q & A

Q. Key Optimization Strategies :

- Use catalytic bases (e.g., triethylamine) to neutralize acidic byproducts .

- Monitor reaction progress via TLC or LC-MS to minimize side reactions like hydrolysis of the amide bond .

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question

A combination of analytical techniques is critical:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Verify the presence of the tetrahydro-2H-pyran ring (δ ~3.5–4.0 ppm for pyran-OCH2), thiophene protons (δ ~6.8–7.5 ppm), and cinnamamide aromatic signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., calculated for C21H25NO3S: 371.15 g/mol) .

- HPLC-PDA : Assess purity (>95%) by monitoring UV absorption at λmax ~280 nm (cinnamamide chromophore) .

What strategies are effective in resolving contradictory NMR data during structural elucidation?

Advanced Research Question

Contradictions often arise from dynamic processes (e.g., rotamerism) or impurities. Mitigation approaches include:

- Variable-Temperature NMR : Identify conformational exchange broadening by analyzing spectra at 25°C vs. −20°C .

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., tetrahydro-2H-pyran C4) .

- SHELX Refinement : For crystalline samples, use single-crystal X-ray diffraction with SHELXL to resolve ambiguities in bond lengths/angles .

What in vitro assays are suitable for initial biological activity screening of this compound?

Basic Research Question

Given its structural similarity to bioactive molecules (e.g., benzothiazole derivatives), prioritize:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity) .

- Cellular Viability Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 determination .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., GPCR targets) to evaluate affinity .

How to design experiments to study the compound’s interaction with biological targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) by immobilizing the target protein on a sensor chip .

- Molecular Dynamics Simulations : Model interactions between the cinnamamide moiety and hydrophobic binding pockets .

- Mutagenesis Studies : Identify critical residues in the target protein by comparing binding affinity to wild-type vs. mutant variants .

What are the challenges in scaling up the synthesis, and how to mitigate them?

Advanced Research Question

Challenges :

- Low Yield in Amide Coupling : Scale-dependent inefficiencies due to poor mixing or exothermic reactions.

- Purification Complexity : Increased byproduct formation at larger scales.

Q. Mitigation Strategies :

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., amide coupling) .

- Automated Flash Chromatography : Use gradient elution systems to isolate the product from thiophene-related impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.